(Quinazolin-4-ylamino)acetic acid
Overview
Description
“(Quinazolin-4-ylamino)acetic acid” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . It has an empirical formula of C10H9N3O2 and a molecular weight of 203.20 . Quinazoline derivatives have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A study describes the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation .Molecular Structure Analysis
The molecular structure of “(Quinazolin-4-ylamino)acetic acid” consists of a quinazoline ring attached to an amino group and an acetic acid group . The quinazoline ring is a heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, involving the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
“(Quinazolin-4-ylamino)acetic acid” is a solid compound . Its empirical formula is C10H9N3O2, and it has a molecular weight of 203.20 .Scientific Research Applications
Synthesis and Antiviral Activity
(Quinazolin-4-ylamino)acetic acid derivatives have been synthesized and studied for their antiviral properties. A study by Luo et al. (2012) utilized microwave irradiation to synthesize (quinazolin-4-ylamino) methylphosphonates, some of which displayed anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
A series of 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives function as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), as described by Wissner et al. (2005). These derivatives have shown effectiveness in inhibiting VEGF-stimulated autophosphorylation in cells (Wissner et al., 2005).
Analgesic and Anti-inflammatory Activities
New 3‐(isoxazol‐3‐yl)‐quinazolin‐4(3H)‐one derivatives synthesized by Daidone et al. (1999) were tested for their analgesic and anti-inflammatory activities. Some compounds were found to be as effective as phenylbutazone in certain tests, with a lower ulcerogenic effect (Daidone et al., 1999).
Inhibitors of Transcriptional Activation
Quinazoline analogues have been developed as inhibitors of AP-1 and NF-κB mediated transcriptional activation. Among these, 1-[2-(2-thienyl)quinazolin-4-ylamino]-3-methyl-3-pyrroline-2,5-dione showed significant activity in an adjuvant-induced arthritis rat model, reducing swelling by 65% (Palanki et al., 2003).
Synthesis of Quinazolinyl Chalcone Derivatives
Yan et al. (2015) synthesized quinazolin-ylamino phenyl-4-(N,N- dimethylamino) phenyl propenyl ketone derivatives, demonstrating the potential for diverse chemical applications of quinazolin-4-ylamino compounds (Yan et al., 2015).
Synthesis of Metal Complexes
Hussien et al. (2017) investigated the synthesis of metal complexes with 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, exploring their potential in antibacterial and antifungal applications (Hussien et al., 2017).
Non-nucleoside Inhibitors of Bacterial DNA Polymerase III
A novel series of quinazolin-2-ylamino-quinazolin-4-ols was discovered as a new class of DNA polymerase III inhibitors, effective in bacterial cell death (Guiles et al., 2009).
Future Directions
The future directions for research on “(Quinazolin-4-ylamino)acetic acid” and other quinazoline derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of novel synthetic methods could also be a focus of future research .
properties
IUPAC Name |
2-(quinazolin-4-ylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYDNMTAYXPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352096 | |
Record name | (quinazolin-4-ylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinazolin-4-ylamino)acetic acid | |
CAS RN |
55040-11-4 | |
Record name | (quinazolin-4-ylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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